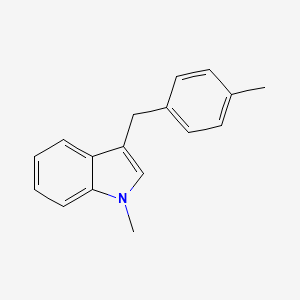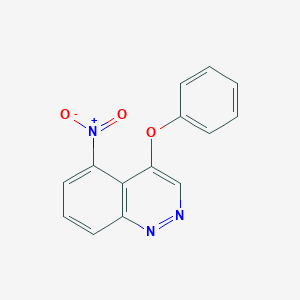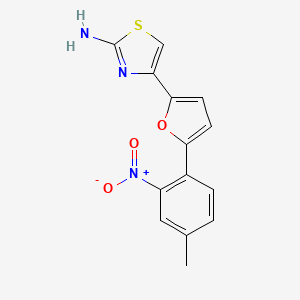![molecular formula C9H7F3N2O2S B11763232 Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is a compound that features a trifluoromethylsulfonyl group attached to a benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole include:
Uniqueness
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F3N2O2S |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
2-methyl-1-(trifluoromethylsulfonyl)benzimidazole |
InChI |
InChI=1S/C9H7F3N2O2S/c1-6-13-7-4-2-3-5-8(7)14(6)17(15,16)9(10,11)12/h2-5H,1H3 |
Clé InChI |
DPDGHZRSTPJNBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


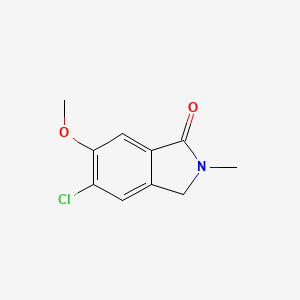
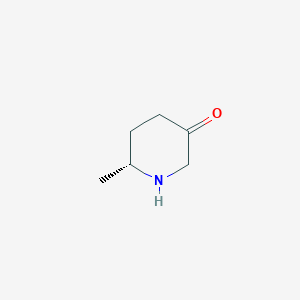
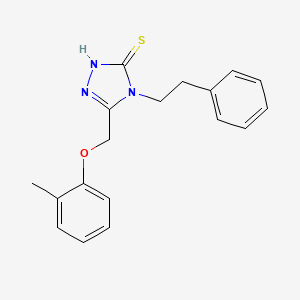
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
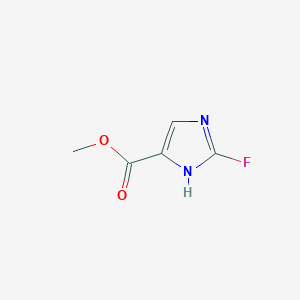

![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)
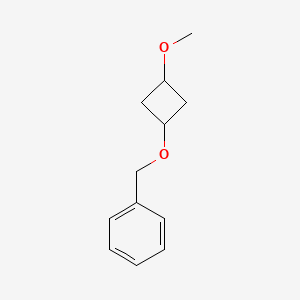
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
